Butenedioic acid; cediranib

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

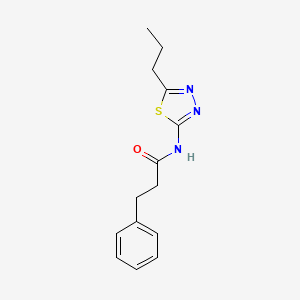

Butenedioic acid: is a dicarboxylic acid with the formula C₄H₄O₄. It exists in two isomeric forms: maleic acid (cis-butenedioic acid) and fumaric acid (trans-butenedioic acid). These isomers differ in the spatial arrangement of their carboxyl groupsCediranib is a highly potent and selective inhibitor of vascular endothelial growth factor (VEGF) receptors, used primarily in cancer treatment .

準備方法

Butenedioic acid: can be synthesized through various methods. One common method involves the catalytic oxidation of benzene to maleic anhydride, which is then hydrolyzed to form maleic acid. Fumaric acid can be produced by the isomerization of maleic acid under heat or in the presence of a catalyst .

Cediranib: is synthesized through a multi-step process involving the formation of an indole-ether quinazoline core. The synthetic route includes several key steps such as halogenation, nucleophilic substitution, and cyclization .

化学反応の分析

Butenedioic acid: undergoes various chemical reactions:

Oxidation: Maleic acid can be oxidized to form maleic anhydride.

Reduction: Fumaric acid can be reduced to succinic acid.

Substitution: Both isomers can undergo substitution reactions with nucleophiles.

Common reagents include hydrogen peroxide for oxidation and hydrogen gas with a metal catalyst for reduction. Major products include maleic anhydride from oxidation and succinic acid from reduction .

Cediranib: primarily interacts with VEGF receptors, inhibiting their activity and thus preventing angiogenesis (formation of new blood vessels) which is crucial for tumor growth .

科学的研究の応用

Butenedioic acid: is used in:

Chemistry: As a precursor for the synthesis of various chemicals.

Biology: In studies related to metabolic pathways.

Medicine: As a component in pharmaceuticals.

Industry: In the production of resins and polymers.

Cediranib: is used in:

作用機序

Butenedioic acid: acts as a dicarboxylic acid, participating in various biochemical reactions. Its isomers, maleic acid and fumaric acid, play roles in metabolic pathways such as the Krebs cycle .

Cediranib: inhibits VEGF receptor tyrosine kinases, blocking the VEGF signaling pathway. This inhibition prevents the growth of new blood vessels, starving tumors of nutrients and slowing their growth .

類似化合物との比較

Butenedioic acid: is similar to other dicarboxylic acids like succinic acid and oxalic acid. its unique cis-trans isomerism (maleic acid and fumaric acid) gives it distinct chemical properties .

Cediranib: is compared to other VEGF inhibitors like bevacizumab and sunitinib. Its high potency and selectivity for VEGF receptors make it a “best in class” inhibitor .

特性

IUPAC Name |

but-2-enedioic acid;4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27FN4O3.C4H4O4/c1-16-12-17-19(29-16)6-7-21(24(17)26)33-25-18-13-22(31-2)23(14-20(18)27-15-28-25)32-11-5-10-30-8-3-4-9-30;5-3(6)1-2-4(7)8/h6-7,12-15,29H,3-5,8-11H2,1-2H3;1-2H,(H,5,6)(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRMGHBVACUJCRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NC4=CC(=C(C=C43)OC)OCCCN5CCCC5.C(=CC(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31FN4O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

566.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({1-[2-({1-[2-({1-[2-Amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidin-2-yl}formamido)-3-phenylpropanoyl]pyrrolidin-2-yl}formamido)acetyl]pyrrolidin-2-yl}formamido)-3-methylpentanoic acid](/img/structure/B12465965.png)

![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-ethoxyphenyl)glycinamide](/img/structure/B12465986.png)

![N-[5-({1-[(4-ethoxyphenyl)amino]-1-oxopropan-2-yl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B12465990.png)

![1-(3,4-Dimethylphenyl)-N-[3-(imidazol-1-YL)propyl]pyrazolo[3,4-D]pyrimidin-4-amine](/img/structure/B12465999.png)

![N-(4-chloro-2-hydroxyphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12466011.png)

![4-methoxy-3-(morpholin-4-ylcarbonyl)-N-[2-(phenylsulfanyl)phenyl]benzenesulfonamide](/img/structure/B12466019.png)

![N-(4-bromo-2,3-dimethylphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12466024.png)